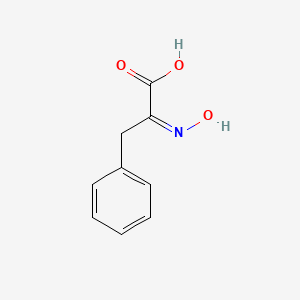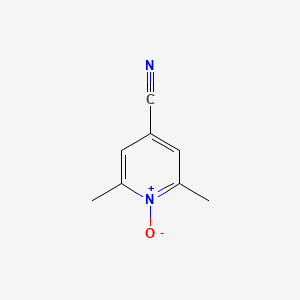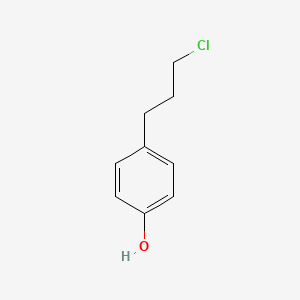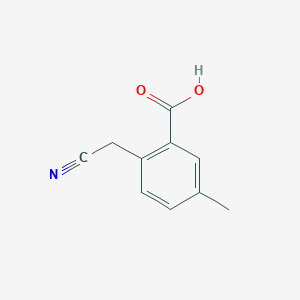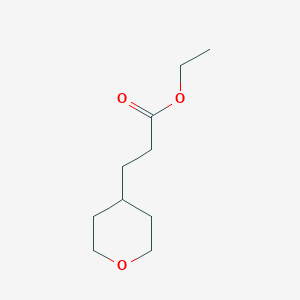
3-(1-Naphthyl)propionyl chloride
Übersicht
Beschreibung
3-(1-Naphthyl)propionyl chloride is an organic compound with the molecular formula C13H11ClO. It is a derivative of propionyl chloride, where the propionyl group is attached to a naphthalene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-(1-Naphthyl)propionyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in the modification of biomolecules for studying their functions and interactions.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Wirkmechanismus
Target of Action
It’s known that this compound can participate in various organic reactions, such as the suzuki–miyaura coupling , indicating that its targets could be a variety of organic compounds.
Mode of Action
3-(1-Naphthyl)propionyl chloride is an acid chloride, which is a type of acyl halide. Acyl halides are highly reactive substances used in organic synthesis. They can undergo nucleophilic acyl substitution reactions, such as the Friedel-Crafts acylation . In these reactions, the chlorine atom in the acyl chloride is replaced by another group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that propionyl groups, which are part of the structure of this compound, are known to play a role in chromatin acylation and transcription in cardiac cells
Result of Action
It’s known that this compound can serve as an acyl donor for the propionylation of histone lysine residues . This post-translational modification is associated with chromatin decompaction and gene activation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, in which this compound can participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s reactivity could be affected by factors such as temperature, pH, and the presence of other functional groups.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1-Naphthyl)propionyl chloride can be synthesized through the reaction of 3-(1-naphthyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Naphthyl)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl3) to form ketones.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-(1-naphthyl)propionic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 3-(1-naphthyl)propionic acid.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation reactions.
Aqueous Base (e.g., NaOH): Used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Ketones: Formed by Friedel-Crafts acylation with aromatic compounds.
3-(1-Naphthyl)propionic Acid: Formed by hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionyl Chloride: A simpler acyl chloride with a propionyl group.
Benzoyl Chloride: An acyl chloride with a benzoyl group.
Naphthoyl Chloride: An acyl chloride with a naphthoyl group.
Uniqueness
3-(1-Naphthyl)propionyl chloride is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in the synthesis of complex organic molecules where the naphthyl group can enhance the biological activity or stability of the final product.
Eigenschaften
IUPAC Name |
3-naphthalen-1-ylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZVRDDPHGQMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B3176319.png)
![N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3176327.png)
